molecular formula C14H25NO4 B6190356 3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic acid CAS No. 2648895-45-6

3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic acid

Cat. No.: B6190356
CAS No.: 2648895-45-6
M. Wt: 271.4
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Description

3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic acid is an intriguing compound with a unique structure and multifaceted utility across various scientific domains. This compound belongs to the class of cyclobutyl derivatives, known for their rigidity and conformational constraints, which often lend themselves to specificity in biochemical applications.

Properties

CAS No.

2648895-45-6

Molecular Formula

C14H25NO4

Molecular Weight

271.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic acid typically involves several key steps:

  • Formation of the Cyclobutyl Ring: : This might start with a cyclobutyl formation reaction, such as a cycloaddition or a ring-closing metathesis, tailored to ensure the correct substitution pattern on the cyclobutyl ring.

  • Introduction of the Amino Group: : The tert-butoxycarbonyl (Boc) protection strategy is often employed to protect the amine functionality during subsequent synthetic steps. This involves adding a Boc-protected amine group to the cyclobutyl ring.

  • Attachment of the Propanoic Acid Moiety: : The propanoic acid side chain is introduced through an alkylation or acylation reaction, ensuring correct stereochemistry and functional group compatibility.

Industrial Production Methods: Industrial production may involve optimizing these synthetic steps for scale, focusing on yield, purity, and cost-effectiveness. This often means developing proprietary catalysts or reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : This compound can undergo oxidation reactions, particularly at the cyclobutyl ring or the amino group.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol under suitable conditions.

  • Substitution: : Nucleophilic substitution can occur at various sites, depending on the functional groups and reaction conditions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) might be used.

  • Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH₄) or borane (BH₃) complexes.

  • Substitution: : Nucleophiles such as alkoxides, amines, or halides in the presence of suitable leaving groups and catalysts.

Major Products:
  • Oxidation Products: : Can lead to the formation of keto or aldehyde derivatives.

  • Reduction Products: : Conversion to alcohols or amines.

  • Substitution Products: : Varied, depending on the incoming nucleophile and the leaving group.

Scientific Research Applications

3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic acid has found applications in:

  • Chemistry: : As a building block in organic synthesis, particularly in the synthesis of complex molecules with precise stereochemical requirements.

  • Biology: : Used in the study of enzyme inhibition and protein interactions due to its rigid structure.

  • Industry: : In the manufacture of specialized chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic acid exerts its effects is often related to its ability to fit into specific molecular pockets due to its rigid structure. This allows it to act as an inhibitor or modulator of biochemical pathways, engaging with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar compounds include:

  • 2,2-Dimethylcyclobutyl derivatives: : Differing by the nature of the substituents on the cyclobutyl ring.

  • Boc-protected amino acids: : Similar in having the tert-butoxycarbonyl group protecting the amino functionality.

  • Cyclobutylpropanoic acids: : Compounds with similar backbone structures but differing in their substituents and functional groups.

What sets 3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic acid apart is its unique combination of stereochemistry, protective group, and functional diversity, making it exceptionally useful in niche applications requiring high specificity.

All in all, it's quite the compound, offering a wealth of possibilities in multiple fields. Intrigued by any particular aspect?

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